molecular formula C16H26O5 B155826 13,14-dihydro-15-keto-tetranor Prostaglandin E2 CAS No. 20675-85-8

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Cat. No. B155826
CAS RN: 20675-85-8
M. Wt: 298.37 g/mol
InChI Key: FGACPXKRXBKDQL-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biosynthesis of Prostaglandin Derivatives

The study of prostaglandin derivatives has revealed significant insights into their biosynthesis. One such derivative, 9α,15-dihydroxy-11-ketoprost-13-enoic acid, was synthesized from 8,11,14-eicosatrienoic acid using sheep vesicular gland homogenates. The identification of this compound was meticulous, involving mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy. Notably, the reduction with borodeuteride indicated the incorporation of deuterium, which was confirmed by mass spectrometry of a derivative. This research provides a deeper understanding of the prostaglandin biosynthesis pathway, particularly the role of an endoperoxide intermediate .

Conversion by 9-Hydroxyprostaglandin Dehydrogenase

Another critical enzyme, 9-hydroxyprostaglandin dehydrogenase, found in the rat kidney cortex, has been shown to convert prostaglandin I2 into 15-keto-13,14-dihydro 6-ketoprostaglandin E1. The conversion process was confirmed using gas chromatography-mass spectrometry and was influenced by the presence of NAD+. The study also demonstrated that the enzyme's activity could be traced by monitoring the loss of tritium from [9 beta-3H]prostaglandin I2, which was converted into tritiated water. This finding is significant as it elucidates the metabolic pathway of prostaglandin I2 and its conversion into a specific catabolite .

Molecular Structure and Chemical Reactions

The molecular structure of prostaglandin derivatives is complex, with specific functional groups that are critical for their biological activity. The studies mentioned above have used advanced spectroscopic techniques to elucidate these structures. The chemical reactions involved in the biosynthesis and conversion of these compounds are highly specific, often requiring particular enzymes and cofactors. The conversion processes are also noteworthy for their retention of certain hydrogen atoms, which has implications for understanding the mechanisms at play .

Physical and Chemical Properties

While the provided papers do not delve into the physical and chemical properties of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 specifically, the methodologies used in these studies, such as mass spectrometry and spectroscopy, are essential for determining such properties. These techniques allow for the analysis of molecular weight, functional groups, and the degree of saturation within the molecules, which are all crucial for understanding the physical and chemical behavior of these compounds .

Scientific Research Applications

Cancer Research and Tumor Suppression

  • Role in Breast Cancer: Research indicates that 15-keto PGE2, a metabolite related to 13,14-dihydro-15-keto-tetranor Prostaglandin E2, inhibits STAT3 signaling in breast cancer cells. This suppression of STAT3 signaling leads to reduced cell growth and proliferation, suggesting a potential anti-carcinogenic role (Lee et al., 2019).

Inflammation and Immunology

  • Impact on Inflammatory Responses: In the context of inflammation, prostaglandins like 13,14-dihydro-15-keto-tetranor PGE2 play significant roles. For instance, the enzymatic pathways involving this metabolite are actively considered in conditions like coronary artery stenosis and restenosis (Kakavandi et al., 2020).

Kidney Disease Research

  • Role in Chronic Kidney Disease: Studies on non-diabetic rat models have shown that the prostaglandin E2 pathway, involving metabolites like 13,14-dihydro-15-keto-tetranor PGE2, might play a causative role in the onset of albuminuria, a condition often associated with kidney diseases (Mangelsen et al., 2021).

Gastrointestinal Health and Disorders

  • Curcumin and Gastric Health: Curcumin has been found to induce the expression of 15-hydroxyprostaglandin dehydrogenase, which catalyzes the conversion of PGE2 to metabolites like 13,14-dihydro-15-keto-tetranor PGE2. This process plays a role in chemoprevention of gastric carcinogenesis (Woo et al., 2020).

Reproductive Health

  • Prostanoid Profiles in Infertility: In the study of infertility, the prostanoid profile, including metabolites like 13,14-dihydro-15-keto-tetranor PGE2, is considered. Differences in these profiles have been observed in patients with recurrent miscarriages, indicating their potential role in reproductive health (Keleş et al., 2020).

Dermatology

  • Application in Atopic Dermatitis: Research in atopic dermatitis has highlighted the unique urinary lipid profile in patients, including metabolites like 13,14-dihydro-15-keto-tetranor PGE2. These findings could pave the way for new diagnostic biomarkers (Nagata et al., 2021).

Methodological Research

  • Synthesis for Research Purposes: The synthesis of tetranor-PGE1, a urinary metabolite related to 13,14-dihydro-15-keto-tetranor Prostaglandin E2, is essential for quantifying end urinary metabolites in inflammation-related research (Kimbrough et al., 2020).

Safety And Hazards

This compound should be considered hazardous until information to the contrary becomes available . It should not be ingested, swallowed, or inhaled, and contact with eyes, skin, or clothing should be avoided .

properties

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGACPXKRXBKDQL-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Kobayashi, T Nakamura, T Yonezawa… - Journal of Veterinary …, 2021 - jstage.jst.go.jp
Bacterial cystitis is one of the feline lower urinary tract diseases (FLUTDs). Polyunsaturated fatty acids, such as arachidonic acid (ARA), docosahexaenoic acid (DHA), and …
Number of citations: 1 www.jstage.jst.go.jp
H Liu, J Xu, Z Yang, Q Chen, J Li - papers.ssrn.com
Background & Aims: Whether consumption of hemicellulose could modify gut microbiota and metabolism, repair the gut barrier, and reduce hyperglycemia in type 2 diabetes mellitus (…
Number of citations: 0 papers.ssrn.com
H Liu, J Xu, C Yeung, Q Chen, J Li - Frontiers in Microbiology, 2023 - frontiersin.org
BACKGROUND & AIMS: Impaired gut barrier contributed to the progression of type 2 diabetes mellitus (T2DM) and gut microbiota and metabolome played an important role in it. …
Number of citations: 6 www.frontiersin.org
H Wang, Y Xiao, C Xu, Y Cao, P Jing… - Journal of Agricultural …, 2022 - ACS Publications
Zearalenone (ZEA) is a mycotoxin that frequently occurs in agricultural crops and related products and seriously threatens both animal feed and human food safety. To identify key …
Number of citations: 6 pubs.acs.org

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